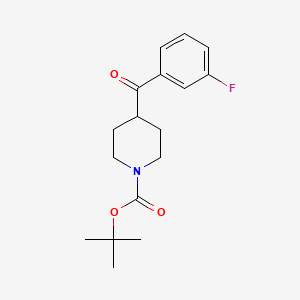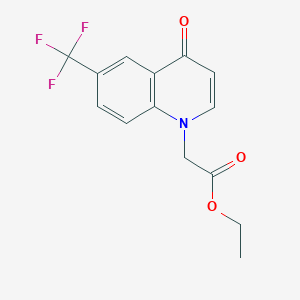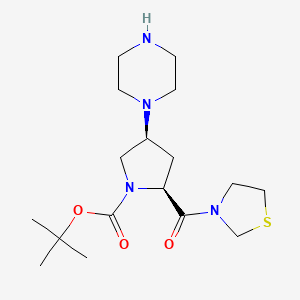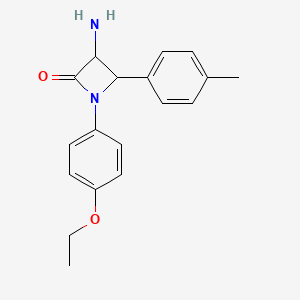
Ethyl N-(2,4-dinitrophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(2,4-dinitrophenyl)carbamate: is an organic compound with the molecular formula C9H9N3O6 and a molecular weight of 255.18 g/mol It is a derivative of carbamic acid and contains a dinitrophenyl group, which is known for its electron-withdrawing properties
準備方法
Synthetic Routes and Reaction Conditions: Ethyl N-(2,4-dinitrophenyl)carbamate can be synthesized through a nucleophilic substitution reaction. One common method involves reacting 2,4-dinitrophenyl chloroformate with ethylamine in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF) at temperatures ranging from 10 to 40°C . The reaction typically takes 1-2 hours with constant stirring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions: Ethyl N-(2,4-dinitrophenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The dinitrophenyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like in the presence of a .
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like or in the presence of a base.
Reduction: with a such as .
Hydrolysis: (e.g., ) or (e.g., ) conditions.
Major Products Formed:
Amines: from reduction reactions.
Substituted carbamates: from nucleophilic substitution.
Amine and carbon dioxide: from hydrolysis.
科学的研究の応用
Ethyl N-(2,4-dinitrophenyl)carbamate has several applications in scientific research:
作用機序
The mechanism of action of ethyl N-(2,4-dinitrophenyl)carbamate involves its interaction with biological molecules. The dinitrophenyl group can interact with proteins and enzymes, potentially inhibiting their activity. This interaction is often due to the electron-withdrawing nature of the nitro groups, which can affect the electronic environment of the target molecules .
類似化合物との比較
Ethyl N-(2,4-dinitrophenyl)carbamate can be compared with other carbamate derivatives:
Ethyl carbamate (urethane): Unlike this compound, ethyl carbamate is known for its carcinogenic properties and is rarely used.
Methyl carbamate: Similar in structure but with a methyl group instead of an ethyl group, used in different industrial applications.
Propyl carbamate: Another similar compound with a propyl group, used in various chemical syntheses.
The uniqueness of this compound lies in its dinitrophenyl group, which imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
35411-68-8 |
|---|---|
分子式 |
C9H9N3O6 |
分子量 |
255.18 g/mol |
IUPAC名 |
ethyl N-(2,4-dinitrophenyl)carbamate |
InChI |
InChI=1S/C9H9N3O6/c1-2-18-9(13)10-7-4-3-6(11(14)15)5-8(7)12(16)17/h3-5H,2H2,1H3,(H,10,13) |
InChIキー |
DTOSWNOZWVEWSX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Oxirane, 2-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-, (2S)-](/img/structure/B11832895.png)




![8-Bromo-N-((5-fluoro-2,3-dihydrobenzofuran-4-yl)methyl)imidazo[1,5-c]pyrimidin-5-amine](/img/structure/B11832927.png)

![[2,3'-Biquinoline]-2'-carboxylic acid](/img/structure/B11832943.png)


![Phosphonic acid, P-[[(1R)-2-amino-1-methylethoxy]methyl]-, diethyl ester](/img/structure/B11832959.png)

![1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate](/img/structure/B11832966.png)
